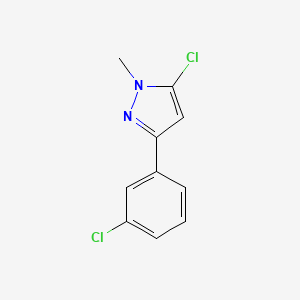![molecular formula C10H11BrN2O5 B13685074 Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate](/img/structure/B13685074.png)
Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring substituted with bromine, methyl, and nitro groups, and an ethyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate typically involves multiple steps. One common method starts with the nitration of 4-methyl-2-pyridinol to introduce the nitro group. This is followed by bromination to add the bromine atom at the 5-position. The final step involves the esterification of the hydroxyl group with ethyl bromoacetate under basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Ester Hydrolysis: The ester moiety can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: 5-Amino-4-methyl-3-nitro-2-pyridyl derivatives.
Hydrolysis: 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetic acid and ethanol.
科学研究应用
Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the ester moiety may facilitate cellular uptake and metabolism.
相似化合物的比较
Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate can be compared with other pyridine derivatives and esters:
Ethyl 2-[(4-Methyl-3-nitro-2-pyridyl)oxy]acetate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, potentially altering its physical properties and reactivity.
2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetic acid: The free acid form, which may have different solubility and reactivity compared to the ester.
This compound stands out due to its unique combination of substituents, which confer specific chemical and biological properties.
属性
分子式 |
C10H11BrN2O5 |
|---|---|
分子量 |
319.11 g/mol |
IUPAC 名称 |
ethyl 2-(5-bromo-4-methyl-3-nitropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C10H11BrN2O5/c1-3-17-8(14)5-18-10-9(13(15)16)6(2)7(11)4-12-10/h4H,3,5H2,1-2H3 |
InChI 键 |
UCFVHXYCXZXDHV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COC1=NC=C(C(=C1[N+](=O)[O-])C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


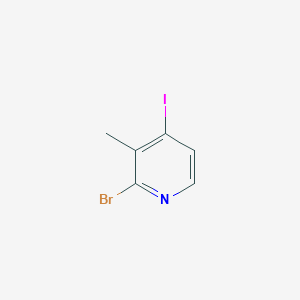
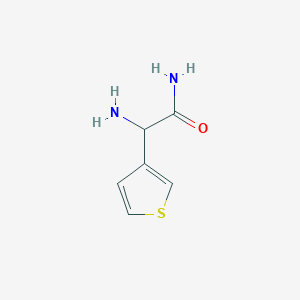
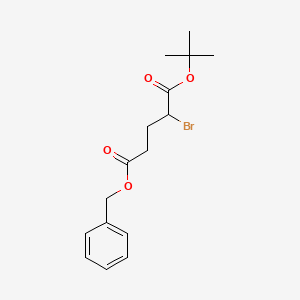
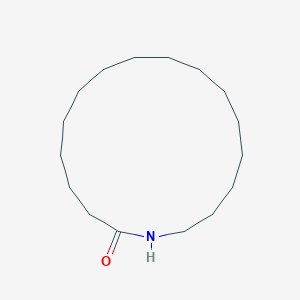
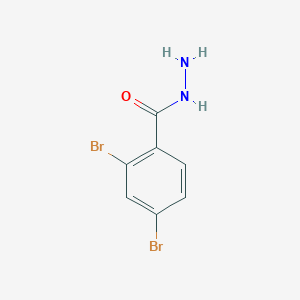
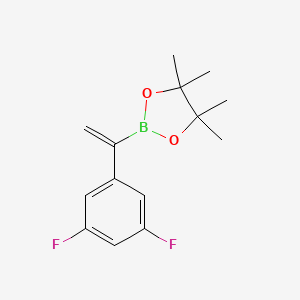
![2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]ethanamine](/img/structure/B13685039.png)
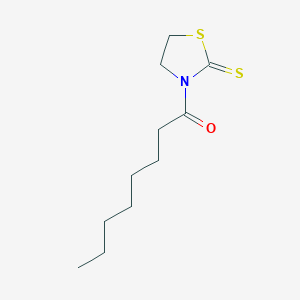
![3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13685049.png)
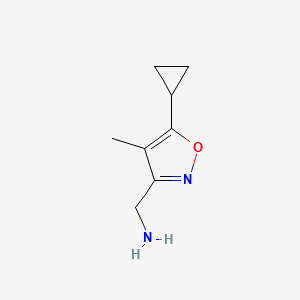
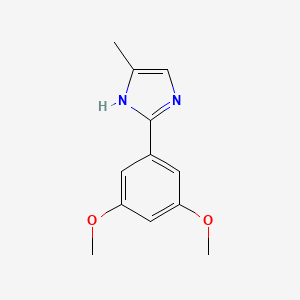
![8-Boc-3-(4-pyridyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13685073.png)

